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Compound of Interest

Compound Name: 3-Hydroxybenzaldehyde azine

Cat. No.: B097707 Get Quote

A detailed analysis of the structural and physicochemical properties of cocrystals formed with 3-

hydroxybenzaldehyde and its isomers reveals significant differences in their crystal packing

and thermal behavior. This guide presents a comparative overview of these cocrystals,

supported by experimental data from single-crystal X-ray diffraction, thermal analysis, and

spectroscopic studies.

While specific research on the cocrystals of 3-hydroxybenzaldehyde azine is not readily

available in the reviewed literature, extensive studies have been conducted on the cocrystals of

3-hydroxybenzaldehyde and its isomer, 4-hydroxybenzaldehyde, with the coformer acridine.

These studies provide valuable insights into the supramolecular interactions and resulting

crystal structures, which are crucial for the rational design of new crystalline materials.

Comparative Structural and Thermal Properties
The structural and thermal properties of the 1:1 cocrystals of acridine with 3-

hydroxybenzaldehyde (Cocrystal 1) and 4-hydroxybenzaldehyde (Cocrystal 2) have been

systematically investigated. A summary of their key characteristics is presented in the tables

below.

Table 1: Crystallographic Data and Intermolecular Interactions
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Parameter
Acridine : 3-
Hydroxybenzaldehyde
(Cocrystal 1)

Acridine : 4-
Hydroxybenzaldehyde
(Cocrystal 2)

Crystal System Triclinic Monoclinic

Space Group P-1 P21/n

O–H···N Hydrogen Bond

Distance (d(H···N))
1.81(3) Å 1.80(4) Å

O–H···N Hydrogen Bond Angle

(∠(O–H···N))
175(3)° 171(3)°

C–H···O Hydrogen Bond

Distance (d(H···O))
2.58 Å 2.58 Å

C–H···O Hydrogen Bond Angle

(∠(C–H···O))
158° 160°

C–O Bond Length (hydroxyl) 1.36 Å 1.35 Å

C12–N10–C14 Valence Angle

(acridine)
119.1° 118.8°

Data sourced from single-crystal X-ray diffraction measurements.[1][2][3]

Table 2: Thermal Analysis Data

Sample Melting Point (°C)

Acridine ~111.2

3-Hydroxybenzaldehyde ~106.5

Acridine : 3-Hydroxybenzaldehyde Cocrystal (1) ~96.5

4-Hydroxybenzaldehyde ~119.0

Acridine : 4-Hydroxybenzaldehyde Cocrystal (2) ~118.5

Melting points were determined by Differential Scanning Calorimetry (DSC).[1][2][3]
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The data reveals that while both cocrystals are stabilized by similar O–H···N and C–H···O

hydrogen bonds, their crystal packing differs significantly, as indicated by their different crystal

systems and space groups.[1][2][3] Notably, the cocrystal of acridine with 3-

hydroxybenzaldehyde (Cocrystal 1) exhibits a lower melting point than its individual

components, whereas the cocrystal with 4-hydroxybenzaldehyde (Cocrystal 2) has a melting

point intermediate to its coformers.[1][2][3]

A related study on a cocrystal of acridine with 2,4-dihydroxybenzaldehyde found it crystallizes

in the monoclinic P21 space group and has a melting point of 141 °C.[4][5] This further

highlights how the position of the hydroxyl group on the benzaldehyde ring influences the

resulting crystal structure and thermal stability.[4][6]

Experimental Protocols
The following methodologies were employed in the synthesis and characterization of the

acridine-hydroxybenzaldehyde cocrystals.

Cocrystal Synthesis: Acridine and the respective hydroxybenzaldehyde isomer (3-

hydroxybenzaldehyde or 4-hydroxybenzaldehyde) were dissolved in a 1:1 molar ratio in a

heated methanol/dichloromethane mixture (1:1 v/v).[1] The solution was then allowed to

evaporate slowly at a controlled temperature (4 °C for Cocrystal 1, room temperature for

Cocrystal 2) over several days to yield the cocrystals.[1]

Single-Crystal X-ray Diffraction (SC-XRD): The crystal structures were determined using single-

crystal X-ray diffraction. Data collection was performed on a suitable diffractometer with

graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and

refined by full-matrix least-squares on F2. Hydrogen atoms from the hydroxyl groups were

located in the difference Fourier maps and refined isotropically.[1]

Thermal Analysis (TG/DSC): Thermogravimetric (TG) and Differential Scanning Calorimetry

(DSC) analyses were conducted to evaluate the thermal stability and melting points of the pure

components and the cocrystals.[1][7] Samples were heated in aluminum crucibles under a

nitrogen atmosphere at a constant heating rate.[8] For physical mixtures, the observation of an

initial endothermic peak (eutectic melting) followed by an exothermic peak (cocrystal formation)

and a final endothermic peak (cocrystal melting) is characteristic of cocrystal formation upon

heating.[7]
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Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra were recorded to investigate the

intermolecular interactions in the cocrystals. The disappearance or shift of the broad O-H

stretching band of the hydroxybenzaldehyde and the appearance of new bands in the 3000–

2000 cm-1 region are indicative of the formation of the O–H···N hydrogen bond in the

cocrystals.[1][2][3] Measurements were performed using an ATR (Attenuated Total Reflectance)

accessory at room temperature.[4]

Experimental Workflow
The logical flow of the experimental process for the synthesis and characterization of the

cocrystals is depicted below.
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Caption: Experimental workflow for cocrystal synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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